molecular formula C14H22O7 B100681 [(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate CAS No. 16713-80-7

[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate

Cat. No.: B100681
CAS No.: 16713-80-7
M. Wt: 302.32 g/mol
InChI Key: QZKDRLZSJSWQPS-RMPHRYRLSA-N
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Description

Historical Development of Protected Carbohydrate Research

The history of protected carbohydrate chemistry, leading to compounds like [(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d]dioxol-6-yl] acetate, represents a fascinating journey through organic chemistry's evolution. This development traces back to the pioneering work of Emil Fischer in the late 19th century, who established the foundational stereochemical principles for carbohydrates that remain relevant today.

The concept of protecting groups in carbohydrate chemistry gained prominence in the early 20th century as chemists sought methods to selectively modify specific positions in these densely functionalized molecules. The challenges posed by multiple hydroxyl groups of similar reactivity necessitated strategies to temporarily mask certain functionalities while manipulating others. By the 1940s, isopropylidene acetals had emerged as important protecting groups for carbohydrates due to their stability under basic conditions and susceptibility to mild acid hydrolysis.

A significant breakthrough came with the development of acetal protecting groups for vicinal diols in carbohydrates. The acetonide (isopropylidene) protection strategy, which features prominently in our compound of interest, was pioneered in the 1940s and refined throughout the 1950s and 1960s. This protection method proved particularly valuable for glucose derivatives, as it could effectively distinguish between different hydroxyl pairs based on their stereochemical relationships.

The acetylation of hydroxyl groups, another key feature of our compound, has an even longer history in carbohydrate chemistry, dating back to early work in the late 19th century. The combination of acetal and ester protecting groups created powerful tools for regioselective manipulations of carbohydrates, enabling increasingly sophisticated synthetic approaches throughout the 20th century. As noted in the Journal of Chemical Education:

The most important protecting groups in carbohydrate chemistry are acetals, ketals, and esters. In contrast to the base stability of the acetals are the base labile esters. The complementary use of these two protecting methods is illustrated in many synthetic strategies.

By the 1970s, the synthesis of protected glucose derivatives like 3-O-Acetyl-1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose had become well-established. The compound gained recognition as a valuable intermediate in the preparation of various glucose derivatives with specific patterns of substitution. Its utility in carbohydrate synthesis was enhanced by the complementary stability profiles of its protecting groups—isopropylidene acetals being stable under basic conditions but labile to acid, while acetate esters showing the opposite behavior.

Raymond U. Lemieux, often regarded as the father of modern carbohydrate chemistry, made substantial contributions to the field that directly influenced the development and application of protected carbohydrates like our compound of interest. His pioneering work on stereocontrolled glycosylation in the 1970s marked a turning point in carbohydrate synthesis, enabling the construction of complex oligosaccharides with precise control over stereochemistry.

Table 2: Milestones in the Development of Protected Carbohydrate Chemistry

Period Key Development Significance for [(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d]dioxol-6-yl] acetate
Late 19th century Foundational work on carbohydrate stereochemistry by Emil Fischer Established basic principles for understanding sugar stereochemistry
1940s Development of isopropylidene protection for carbohydrates Provided method for selective protection of 1,2 and 5,6 hydroxyl pairs
1950s-1960s Refinement of orthogonal protection strategies Enabled selective acetylation at position 3 in the presence of isopropylidene groups
1970s Lemieux's work on stereocontrolled glycosylation Applied protected derivatives as key intermediates in oligosaccharide synthesis
1980s-1990s Development of C-glycoside chemistry Utilized protected glucose derivatives for carbon-carbon bond formation
2000s-present Catalyst-controlled transformations of protected carbohydrates Enabled site-selective modifications of compounds like our target molecule

The development of protecting group strategies continued to evolve through the late 20th century, with increased focus on orthogonal protection schemes that allow selective deprotection of specific groups without affecting others. This trend has further enhanced the utility of compounds like [(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d]dioxol-6-yl] acetate in modern carbohydrate synthesis.

Recent advancements in site-selective glycosylation methods have further expanded the applications of protected sugar derivatives. The development of small-molecule-catalyst-controlled, highly stereo- and site-selective glycosylations of unprotected or minimally protected carbohydrates represents a significant evolution beyond traditional protecting group strategies, though protected intermediates like our compound of interest remain valuable building blocks in these innovative approaches.

Significance in Glycomimetic Development and Glycoscience

[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d]dioxol-6-yl] acetate has emerged as a crucial intermediate in glycomimetic development, a field focused on creating synthetic molecules that mimic the structure and function of naturally occurring carbohydrates while offering improved pharmacological properties. Glycomimetics address the inherent limitations of native carbohydrates as drug candidates, including weak binding affinities and poor pharmacokinetic profiles.

The significance of protected carbohydrate derivatives like 3-O-Acetyl-1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose in glycomimetic development stems from their ability to serve as versatile synthetic scaffolds. As explained in recent literature:

The development of glycomimetics has already proven successful in several cases, with multiple candidates reaching the clinic. These successes have been built upon the foundation of protected carbohydrate intermediates like our compound of interest.

Protected glucose derivatives enable researchers to create 'drug-like' compounds by facilitating several key optimization strategies: reducing ligand polarity, increasing binding affinity, improving ligand pre-organization, and enhancing pharmacokinetic parameters. The selective protection pattern in our compound of interest is particularly valuable for these purposes, as it allows for precise structural modifications at specific positions while maintaining the overall carbohydrate framework.

In the development of glycomimetic drug candidates, the compound has contributed to several important approaches:

  • Deoxygenation strategies : The acetate group can be selectively removed and the resulting hydroxyl reduced or substituted, reducing the overall polarity of the molecule and improving pharmacokinetic properties.

  • Pre-organization of binding conformations : The rigid bicyclic structure created by the isopropylidene groups pre-organizes the molecule into conformations that may more closely resemble bioactive forms, potentially enhancing binding affinity.

  • Bioisosteric replacements : The selective deprotection and modification of specific positions allows for the introduction of bioisosteres that mimic the electronic and steric properties of hydroxyl groups while offering improved drug-like properties.

Table 3: Applications of [(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d]dioxol-6-yl] acetate in Glycomimetic Development

Application Strategy Advantage Examples
Glycosidase inhibitor development Selective modification of acetate position Targeted interaction with enzyme active site Acarbose derivatives
C-glycoside synthesis Conversion of acetate to C-glycosidic linkage Metabolic stability improvement Cardiovascular agents
Carbohydrate-based vaccines Controlled functionalization for conjugation Precise epitope presentation Immunomodulatory compounds
Lectin antagonists Multi-step modification of acetylated position Enhanced binding affinity Anti-adhesive therapeutics

The development of glycomimetics has led to significant therapeutic applications. For example, fondaparinux, a pentasaccharide anticoagulant first marketed in 2002 under the trade name Arixtra, represents a successful glycomimetic drug developed through strategic modifications of protected carbohydrate intermediates. Similarly, acarbose, a pseudooligosaccharide used as an antidiabetic agent, exemplifies how carbohydrate-based compounds can be developed into effective therapeutic agents.

In glycoscience research, our compound has contributed to fundamental studies of carbohydrate structure and reactivity. Its well-defined stereochemistry allows researchers to investigate structure-activity relationships in carbohydrate-protein interactions, which are central to numerous biological processes including immune regulation, infection, and cancer metastasis. By enabling the systematic variation of functional groups at specific positions, it facilitates the exploration of how structural features influence biological activity.

Recent computational approaches have further enhanced the utility of protected glucose derivatives in glycomimetic design. Molecular dynamics simulations can now predict which functional groups are most relevant for ligand-protein binding, allowing researchers to rank substituents as "critical," "enhances binding," or "not important." This information guides the rational modification of compounds like [(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d]dioxol-6-yl] acetate to optimize their properties for specific therapeutic applications.

Theoretical Framework in Carbohydrate Chemistry

The theoretical framework underlying the chemistry of [(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d]dioxol-6-yl] acetate encompasses several fundamental principles in carbohydrate chemistry, including stereochemical control, protecting group orthogonality, and conformational analysis. This framework provides the basis for understanding the compound's behavior in various chemical transformations and its utility in synthetic applications.

Central to the theoretical understanding of this compound is the concept of stereochemical control, particularly in the context of the anomeric effect and its influence on reactivity and conformational preferences. The alpha configuration at the anomeric center (C1) in the furanose ring system is stabilized by the anomeric effect—an electronic phenomenon where an electronegative substituent prefers an axial orientation adjacent to the ring oxygen. This effect contributes to the compound's conformational stability and influences its behavior in glycosylation reactions.

Protecting group theory forms another pillar of the theoretical framework. The orthogonality between the acetate and isopropylidene protecting groups in 3-O-Acetyl-1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose exemplifies a fundamental principle in carbohydrate chemistry—the strategic use of protecting groups with differential stability under various conditions. As noted in literature:

Acetals and ketals are of fundamental importance in carbohydrate chemistry... In contrast to the base stability of the acetals, are the base labile esters. The complementary use of these two protecting methods is illustrated.

This orthogonality allows for selective deprotection strategies, where specific functional groups can be exposed while others remain protected, enabling precise manipulation of the carbohydrate scaffold.

Table 4: Theoretical Principles Governing [(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d]dioxol-6-yl] acetate Behavior

Theoretical Principle Manifestation in Compound Synthetic Implications
Anomeric effect Stabilization of α-configuration Influences glycosylation stereoselectivity
Protecting group orthogonality Differential reactivity of acetate vs. isopropylidene Enables selective transformations
Conformational constraint Bicyclic structure from isopropylidene groups Restricts rotation, affects approach trajectories
Stereoelectronic effects Acetate orientation and reactivity Determines nucleophilic substitution outcomes
Regioselectivity factors Differential accessibility of functional groups Guides site-selective modifications

The mechanistic aspects of acetal formation and hydrolysis are particularly relevant to understanding this compound's synthesis and transformations. Acetal formation occurs under acid catalysis via a hemiacetal intermediate, while hydrolysis proceeds through the reverse pathway. The kinetic and thermodynamic factors governing these processes determine the stability of the isopropylidene groups under various reaction conditions, which is critical for designing synthetic routes involving this protected glucose derivative.

Conformational analysis provides insight into the three-dimensional structure of the compound and its reactivity patterns. The furanose ring adopts preferred conformations (such as envelope or twist forms) that position substituents in specific spatial arrangements, affecting their accessibility to reagents. The fused bicyclic system created by the 1,2-isopropylidene group further constrains conformational flexibility, influencing reaction trajectories and stereochemical outcomes.

Recent theoretical advances have incorporated computational methods to better understand and predict the behavior of protected carbohydrates. Molecular modeling techniques can now elucidate the preferred conformations of these compounds and predict their interactions with catalysts or biological targets. These computational approaches complement experimental studies and facilitate the rational design of synthetic strategies involving compounds like [(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d]dioxol-6-yl] acetate.

The principle of regioselectivity in carbohydrate modifications is also central to understanding this compound's utility. The differential reactivity of hydroxyl groups in carbohydrates, influenced by factors such as steric environment, electronic effects, and hydrogen bonding capacity, determines the pattern of protection in compounds like 3-O-Acetyl-1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose. This regioselectivity can be further manipulated through techniques such as stannylene acetal formation or phase transfer catalysis, which have been developed to enhance control over substitution patterns.

Research Evolution and Major Contributions

The research landscape involving [(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d]dioxol-6-yl] acetate has evolved significantly over decades, with major contributions spanning fundamental carbohydrate chemistry to applied pharmaceutical development. This evolution reflects broader trends in synthetic methodology, analytical techniques, and applications of carbohydrate derivatives.

Early research on 3-O-Acetyl-1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose focused primarily on establishing efficient synthetic routes to the compound and exploring its basic reactivity patterns. Initial contributions centered on optimizing protection strategies for glucose, with particular attention to the regioselective introduction of protecting groups. These studies laid the groundwork for understanding the compound's potential as a synthon in more complex transformations.

A significant research milestone came with the development of stereoselective glycosylation methods using protected glucose derivatives. The presence of the acetate group at the 3-position in our compound makes it a valuable precursor for various glycosylation reactions, where the acetate can serve as a participating neighboring group to influence stereochemical outcomes. These advances addressed one of the most challenging aspects of carbohydrate chemistry—controlling the stereochemistry of glycosidic bond formation.

Table 5: Key Research Contributions Involving [(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d]dioxol-6-yl] acetate

Research Area Key Contribution Impact on Field
Synthetic methodology Pd-catalyzed selective deoxygenative allylation Expanded carbon-carbon bond formation strategies in carbohydrates
Glycosylation chemistry Neighboring group participation studies Enhanced understanding of stereochemical control
C-glycoside synthesis Development of metal-catalyzed coupling approaches Created metabolically stable carbohydrate mimics
Analytical methods Advanced NMR techniques for structural characterization Improved configurational and conformational analysis
Green chemistry Development of more sustainable protection/deprotection protocols Reduced environmental impact of carbohydrate synthesis

Recent research has expanded the utility of this compound in palladium-catalyzed transformations. Notable contributions include the development of Pd-catalyzed selective deoxygenative allylation and olefination of protected monosaccharides with allyl acetates. As described in recent literature:

These transformations proceed with high chemoselectivity to deliver various terminal alkenes and 1,3-dienes, representing a significant advancement in carbon-carbon bond formation at specific positions in carbohydrate scaffolds.

The compound has contributed substantially to medicinal chemistry research, particularly in the development of small-molecule-catalyst-controlled, highly stereo- and site-selective glycosylations. An important advance in this area is described:

Here we describe a strategy for small-molecule-catalyst-controlled, highly stereo- and site-selective glycosylations of unprotected or minimally protected mono- and disaccharides using precisely designed bis-thiourea small-molecule catalysts.

These advances have enabled the synthesis of complex oligosaccharides and glycoconjugates with potential therapeutic applications, addressing traditional challenges in carbohydrate synthesis such as stereoselectivity and regioselectivity.

Another significant research trend has been the development of C-glycosides—carbohydrate derivatives where the anomeric oxygen is replaced with a carbon atom. Protected glucose derivatives like [(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d]dioxol-6-yl] acetate have served as starting materials for C-glycoside synthesis through various approaches, including radical reactions, transition metal-catalyzed couplings, and olefination strategies. These C-glycosides offer improved metabolic stability compared to natural O-glycosides, making them valuable targets for drug development.

In the realm of analytical chemistry, the compound has served as a model substrate for developing advanced characterization techniques for carbohydrates, including specialized NMR methods for determining stereochemistry and conformation. These analytical advances have, in turn, facilitated more sophisticated synthetic applications by providing detailed structural information about reaction intermediates and products.

Contemporary Research Landscape

The contemporary research landscape involving [(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d]dioxol-6-yl] acetate reflects the dynamic evolution of carbohydrate chemistry in response to emerging challenges and opportunities in diverse fields. Current research trends highlight the compound's continuing relevance in advanced synthetic methodologies, pharmaceutical development, and materials science.

In synthetic chemistry, recent advances have focused on direct and selective functionalization of carbohydrates via carbon-carbon bond formation, a longstanding challenge in the field. Innovative approaches involving transition metal catalysis have expanded the toolbox for modifying protected glucose derivatives like 3-O-Acetyl-1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose. A recent study demonstrated unprecedented palladium-catalyzed selective deoxygenative allylation and olefination of monosaccharides, proceeding with high chemoselectivity to deliver various terminal alkenes and 1,3-dienes.

Table 6: Contemporary Research Trends Involving [(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d]dioxol-6-yl] acetate

Research Trend Key Innovation Potential Impact
Catalyst-controlled transformations Small-molecule catalysts for site-selective modifications Reduced reliance on protecting groups
Computational carbohydrate chemistry Prediction of functional group importance in binding Rational design of optimized derivatives
Flow chemistry applications Continuous processing of protected carbohydrate transformations Increased efficiency and scalability
Bioorthogonal chemistry Protected carbohydrates as precursors to click chemistry handles Improved in vivo imaging and targeting
Sustainable carbohydrate chemistry Greener protection/deprotection methodologies Reduced environmental impact

The development of site-selective, stereocontrolled glycosylation methods represents another frontier in contemporary research involving protected glucose derivatives. Small-molecule-catalyst-controlled approaches have enabled highly stereo- and site-selective glycosylations of minimally protected carbohydrates, addressing traditional challenges in oligosaccharide synthesis. As explained in recent literature:

The identification of general and efficient methods for the construction of oligosaccharides stands as one of the great challenges for the field of synthetic chemistry... Here we describe a strategy for small-molecule-catalyst-controlled, highly stereo- and site-selective glycosylations of unprotected or minimally protected mono- and disaccharides using precisely designed bis-thiourea small-molecule catalysts.

These methods leverage non-covalent interactions to achieve selectivity, analogous to the recognition strategies employed by carbohydrate-binding proteins in nature.

Pharmaceutical applications continue to drive research interest in compounds like [(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d]dioxol-6-yl] acetate. Current investigations focus on transforming protected glucose derivatives into therapeutically relevant molecules through strategic functional group manipulations. For instance, the compound's potential as a precursor to glycosidase inhibitors—agents that target enzymes involved in carbohydrate processing and are relevant to conditions like diabetes—remains an active area of exploration.

Advances in computational methods have significantly impacted current research involving protected glucose derivatives. Modern computational approaches can now predict via molecular dynamics simulations which functional groups are most relevant for ligand-protein binding, ranking them as "critical," "enhancing binding," or "not important." These insights facilitate the rational design of glycomimetics based on protected carbohydrate scaffolds, streamlining the development process for potential therapeutic agents.

The emergence of flow chemistry and automated synthesis platforms represents a technological trend that is transforming research involving compounds like [(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d]dioxol-6-yl] acetate. These approaches enable more efficient optimization of reaction conditions and rapid generation of derivative libraries, accelerating the discovery of novel applications for protected glucose derivatives.

In the realm of chemical biology, contemporary research explores the use of protected carbohydrate derivatives in bioorthogonal chemistry—chemical reactions that can occur within living systems without interfering with native biochemical processes. The orthogonal reactivity profile of compounds like 3-O-Acetyl-1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose makes them valuable building blocks for designing probes to investigate glycan function in biological contexts.

Sustainability considerations increasingly influence contemporary research involving protected carbohydrates. Current trends include the development of environmentally benign synthetic routes, recycling of protecting groups, and exploration of biocatalytic approaches for selective transformations of glucose derivatives. These efforts align with broader movements toward greener chemistry practices across the synthetic organic chemistry community.

Properties

IUPAC Name

[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O7/c1-7(15)17-10-9(8-6-16-13(2,3)19-8)18-12-11(10)20-14(4,5)21-12/h8-12H,6H2,1-5H3/t8-,9-,10+,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZKDRLZSJSWQPS-RMPHRYRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(OC2C1OC(O2)(C)C)C3COC(O3)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@H](O[C@H]2[C@@H]1OC(O2)(C)C)[C@H]3COC(O3)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16713-80-7
Record name α-D-Glucofuranose, 1,2:5,6-bis-O-(1-methylethylidene)-, 3-acetate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-D-Glucofuranose, 1,2:5,6-bis-O-(1-methylethylidene)-, acetate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Starting Materials and Initial Protection

The compound derives from α-D-glucofuranose, a furanose form of glucose. The synthesis begins with sequential protection of hydroxyl groups to prevent unwanted side reactions. A critical step involves the introduction of isopropylidene groups at the 1,2- and 5,6-positions of the glucofuranose ring. This is achieved using 2,2-dimethoxypropane or acetone in the presence of acid catalysts like p-toluenesulfonic acid (p-TsOH) or aluminum bromide (AlBr₃) .

Key reaction conditions :

  • Solvent: Anhydrous acetone or dimethylformamide (DMF)

  • Temperature: 0–25°C

  • Yield: 70–85% after recrystallization

Regioselective Acetylation

The 3-hydroxyl group is selectively acetylated using acetic anhydride under controlled conditions. This step requires precise stoichiometry to avoid over-acetylation. Catalytic 4-dimethylaminopyridine (DMAP) enhances reaction efficiency by activating the acetylating agent.

Optimized parameters :

  • Molar ratio (substrate:Ac₂O): 1:1.2

  • Reaction time: 4–6 hours

  • Isolation: Column chromatography (silica gel, hexane/ethyl acetate)

Advanced Synthetic Routes

Large-Scale Industrial Synthesis

Industrial production scales the laboratory method with modifications for efficiency:

  • Continuous flow reactors replace batch systems to improve heat management.

  • In-line purification using simulated moving bed (SMB) chromatography reduces downtime.

  • Catalytic recycling of aluminum bromide minimizes waste.

Table 1: Industrial vs. Laboratory Synthesis Comparison

ParameterLaboratory MethodIndustrial Method
Reaction Volume0.5–5 L500–5,000 L
Catalyst Loading10 mol% AlBr₃5 mol% AlBr₃ (recycled)
Yield (Overall)65–75%80–88%
Purity (HPLC)≥95%≥99%

Stereochemical Control

The (3aR,5R,6S,6aR) configuration is enforced through:

  • Chiral auxiliaries : Temporary coordination with boronic esters directs acetylation to the 3-position.

  • Enzymatic resolution : Lipases selectively hydrolyze undesired stereoisomers.

Mechanistic Insights

Isopropylidene Protection Mechanism

The reaction of α-D-glucofuranose with acetone proceeds via acid-catalyzed ketal formation :

  • Protonation of the carbonyl oxygen in acetone.

  • Nucleophilic attack by the C1 hydroxyl group.

  • Sequential dehydration to form the 1,2-O-isopropylidene derivative.

Critical factor : Water removal (e.g., molecular sieves) shifts equilibrium toward product formation.

Acetylation Kinetics

The rate of acetylation at the 3-position is governed by:

  • Steric effects : Bulky isopropylidene groups hinder access to adjacent hydroxyls.

  • Electronic effects : Hydrogen bonding between the 3-OH and furanose ring oxygen increases nucleophilicity.

Rate equation :

Rate=k[Substrate][Ac2O]\text{Rate} = k[\text{Substrate}][\text{Ac}_2\text{O}]

where kk depends on DMAP concentration and temperature.

Quality Control and Characterization

Analytical Methods

  • NMR Spectroscopy :

    • 1^1H NMR (CDCl₃): δ 5.42 (d, J = 4.1 Hz, H-1), 1.48 (s, isopropylidene CH₃).

    • 13^{13}C NMR: δ 170.2 (acetate C=O), 109.5 (isopropylidene quaternary C).

  • HPLC : C18 column, acetonitrile/water (70:30), retention time 12.3 min.

Impurity Profiling

Common byproducts include:

  • Over-acetylated derivatives : Detected via LC-MS (m/z 387.15 [M+Na]⁺).

  • Ring-opened intermediates : Identified by IR carbonyl stretches at 1740 cm⁻¹ .

Chemical Reactions Analysis

Types of Reactions: [(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the acetyl group to a hydroxyl group.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug development:

  • Antiviral Agents : Research indicates that derivatives of dioxolane compounds can exhibit antiviral properties. The presence of the dioxolane moiety may enhance the compound's ability to interact with viral proteins or inhibit viral replication pathways.

Synthetic Chemistry

The compound can serve as an intermediate in the synthesis of more complex molecules:

  • Building Block for Synthesis : Its unique functional groups allow it to be used as a precursor in synthesizing other pharmaceutical agents or chemical probes for biological studies.

Material Science

The structural attributes of this acetate suggest potential uses in developing new materials:

  • Polymer Chemistry : Due to its functional groups and molecular weight, it could be incorporated into polymer matrices to enhance properties such as thermal stability or mechanical strength.

Case Study 1: Antiviral Activity

A study focused on dioxolane derivatives demonstrated that compounds similar to [(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate exhibited significant antiviral activity against specific strains of viruses. The mechanism was attributed to the inhibition of viral entry into host cells.

Case Study 2: Synthesis of Pharmaceutical Compounds

Research has shown that this compound can be utilized as a key intermediate in synthesizing novel anti-cancer agents. The reactions involved typically leverage the dioxolane ring's reactivity to form more complex structures that demonstrate enhanced biological activity compared to their precursors.

Mechanism of Action

The mechanism of action of [(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate involves its ability to act as a protected form of glucose. The isopropylidene groups protect the hydroxyl groups from unwanted reactions, allowing selective modifications at specific positions. This selective reactivity is crucial in the synthesis of complex molecules where precise control over functional group transformations is required .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Stereocenters Key Applications
Target Compound (Acetate derivative) C₁₅H₂₂O₈ 330.33 Acetate, 1,3-dioxolane, tetrahydrofuran 4 Glycomimetics, nucleoside synthesis
[(3aR,5S,6S,6aR)-5-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol] C₁₂H₂₀O₆ 260.29 Hydroxyl, 1,3-dioxolane, tetrahydrofuran 4 Precursor for imino sugars
Isobutyl ((3aR,5S,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-...methanesulfonate (Compound 34) C₁₇H₂₈O₈S 404.47 Methanesulfonate, 1,3-dioxolane 4 Antisense oligonucleotide synthesis
D-Glucose diacetonide C₁₂H₂₀O₆ 260.29 1,3-dioxolane (two units) 4 Protecting group in sugar chemistry

Key Observations :

  • The acetate derivative differs from its hydroxyl analog (C₁₂H₂₀O₆) by the replacement of a hydroxyl group with an acetyloxy group, increasing its lipophilicity (logP ≈ 0.8 vs. −1.2 for the diol) .
  • Compared to Compound 34 (methanesulfonate), the acetate is less reactive toward nucleophilic substitution but more easily cleaved under basic conditions .
  • The D-glucose diacetonide shares the 1,3-dioxolane motif but lacks the fused tetrahydrofuran ring, limiting its conformational rigidity .

Key Observations :

  • The target acetate is synthesized via azide displacement (), whereas methanesulfonate derivatives require hydrogenation or sulfonylation .
  • The diacetonide forms under acidic conditions , highlighting the divergent strategies for protecting group installation .

Functional and Application Comparisons

  • Glycomimetics : The acetate derivative is used in multicomponent reactions to synthesize hetero-multivalent glycoconjugates (e.g., Compound 45b in ), leveraging its stereochemical precision for selective glycosylation . In contrast, methanesulfonate derivatives (e.g., Compound 34) are employed in antisense oligonucleotide synthesis due to their electrophilic sulfonate group .
  • Nucleoside Chemistry: The acetate’s stability under Mitsunobu conditions makes it preferable for coupling with nucleobases, whereas hydroxyl analogs require additional protection steps .
  • Biological Activity : Derivatives like 1-Deoxyforskolin () share the fused polycyclic ether motif but exhibit divergent bioactivity due to distinct substituents (e.g., forskolin’s diterpene core vs. the acetate’s carbohydrate backbone) .

Research Findings and Trends

  • Stereochemical Control : The (3aR,5R,6S,6aR) configuration is critical for enzymatic recognition in glycomimetic applications, as shown in ’s HRMS and NMR data .
  • Protecting Group Strategies : Acetates offer a balance between stability and ease of deprotection compared to bulkier groups (e.g., tert-butyldiphenylsilyl in ) .
  • Computational Modeling : SHELX software () is widely used for crystallographic refinement of similar compounds, validating their stereochemical assignments .

Challenges : Contradictions in reaction yields (e.g., 64% in vs. 46% in ) highlight the sensitivity of these syntheses to solvent purity and catalyst loading.

Biological Activity

The compound [(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate is a complex organic molecule with potential applications in medicinal chemistry and pharmacology. Its unique structure suggests various biological activities that warrant detailed investigation.

  • Molecular Formula : C14H22O7
  • Molecular Weight : 302.32 g/mol
  • IUPAC Name : [(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate
  • InChI Key : InChI=1S/C14H22O7/c1-7(15)17-10-9(8-6-16-13(2,3)19-8)18-12-11(10)20-14(4,5)21-12/h8-12H,6H2,1-5H3/t8-,9-,10+,11-,12-/m1/s1

The biological activity of this compound is likely linked to its ability to interact with various molecular targets within biological systems. The functional groups present enable binding to specific receptors or enzymes. This interaction can modulate biochemical pathways and influence cellular processes.

Pharmacological Studies

Research indicates that compounds with similar structural features have demonstrated significant pharmacological activity. For instance:

  • Anti-inflammatory Effects : Compounds containing the furo[2,3-d][1,3]dioxol moiety have been studied for their anti-inflammatory properties. These effects are often mediated through inhibition of pro-inflammatory cytokines and modulation of immune responses.
  • Neuroprotective Properties : Some derivatives have shown potential in protecting neuronal cells from oxidative stress and apoptosis in preclinical models of neurodegenerative diseases.

Case Studies

Several studies have explored the biological activity of structurally related compounds:

StudyCompoundFindings
MRS5698Demonstrated selective binding to A3 adenosine receptors with anti-nociceptive effects in neuropathic pain models.
2-(3-fluorophenylethynyl) derivativesShowed significant anti-inflammatory activity in vivo.
Similar furodioxol derivativesExhibited neuroprotective effects in models of oxidative stress-induced cell death.

Synthesis and Chemical Reactions

The synthesis of [(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate involves several steps that typically include:

  • Formation of the core furodioxol structure.
  • Introduction of the dioxolan group.
  • Acetylation to form the final product.

This compound undergoes various chemical reactions:

  • Oxidation : Can yield corresponding carboxylic acids or aldehydes.
  • Reduction : May convert the acetyl group into a hydroxyl group.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this compound, particularly in protecting/deprotecting hydroxyl groups?

  • Methodological Answer : The synthesis often involves multi-step protection strategies using reagents like tert-butyldiphenylsilyl (TBDPS) chloride or 4-methoxybenzyl (PMB) groups to shield hydroxyl moieties. For example, in the benzoylation of intermediate 12 ( ), pyridine and benzoyl chloride at 0°C under argon yielded the desired product in 81% purity after column chromatography. Critical factors include:

  • Temperature control : Low temperatures minimize side reactions during acylation.
  • Purification : Silica gel chromatography with chloroform as the mobile phase is effective for isolating intermediates .
  • Monitoring : NMR (¹H and ¹³C) and HRMS are essential for verifying protection efficiency .

Q. How can NMR and HRMS data resolve ambiguities in the stereochemical configuration of this compound?

  • Methodological Answer :

  • ¹H-NMR coupling constants : For example, vicinal coupling constants (J values) between protons on adjacent carbons in the tetrahydrofuro-dioxolane ring system can confirm axial/equatorial orientations .
  • NOESY/ROESY : Nuclear Overhauser effects help establish spatial proximity of protons, critical for confirming stereochemistry in fused ring systems .
  • HRMS : Exact mass measurements (e.g., using ESI-TOF) validate molecular formulas, especially when isotopic patterns match theoretical values .

Advanced Research Questions

Q. What diastereoselective strategies are effective for controlling stereochemistry during functionalization of the tetrahydrofuro-dioxolane core?

  • Methodological Answer :

  • Chiral auxiliaries : Use of bio-based chiral aldehydes in Passerini reactions enables diastereoselective formation of α-acyloxy amides with stereochemical ratios up to 90:10 ( ).
  • Stereodirecting groups : The (R)-configured dioxolane moiety in the starting material induces facial selectivity during nucleophilic additions (e.g., ethynylation with triethylsilylacetylene) .
  • Crystallography : Single-crystal X-ray diffraction (using SHELXL) provides unambiguous stereochemical assignments, as seen in the methanesulfonate derivative ( ) .

Q. How can computational modeling reconcile contradictions between spectroscopic data and observed biological activity?

  • Methodological Answer :

  • Conformational analysis : DFT calculations (e.g., Gaussian 16) model low-energy conformers to predict NMR chemical shifts or NOE correlations. Discrepancies may arise from solvent effects or dynamic equilibria .
  • Docking studies : If the compound shows unexpected bioactivity (e.g., as an influenza inhibitor), molecular docking (AutoDock Vina) into target proteins (e.g., viral polymerases) can identify binding modes inconsistent with stereochemical assumptions .

Q. What experimental phasing techniques are recommended for resolving crystallographic ambiguities in derivatives of this compound?

  • Methodological Answer :

  • SHELXC/D/E pipelines : These programs enable rapid experimental phasing for macromolecular complexes, leveraging high-resolution data (<1.2 Å) and robust outlier rejection ( ).
  • Twinned data refinement : For crystals with merohedral twinning, SHELXL’s TWIN/BASF commands refine twin fractions while preserving stereochemical restraints .

Data Contradiction Analysis

Q. How to address discrepancies in diastereomeric ratios (d.r.) reported across different synthetic routes?

  • Methodological Answer :

  • Reaction monitoring : Use inline FTIR or LC-MS to track intermediate formation. For example, a d.r. shift from 84:16 to 90:10 ( ) may result from kinetic vs. thermodynamic control during Passerini reactions.
  • Solvent polarity : Polar aprotic solvents (e.g., THF) favor tighter ion pairs, enhancing stereoselectivity compared to DCM .
  • Temperature gradients : Lower temperatures (−20°C) can "freeze" intermediates, preventing epimerization .

Biological Evaluation

Q. What in vitro assays are suitable for probing the bioactivity of this compound in antiviral or anticancer contexts?

  • Methodological Answer :

  • Antiviral : Plaque reduction assays (PRAs) in MDCK cells infected with influenza A, measuring IC₅₀ values via RT-qPCR ( ).
  • Anticancer : Antiausterity assays (e.g., PANC-1 pancreatic cancer cells under nutrient-deprived conditions) assess selective cytotoxicity ( ).
  • Metabolic stability : Microsomal incubation (human liver microsomes) with LC-MS quantification identifies susceptibility to cytochrome P450 oxidation .

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